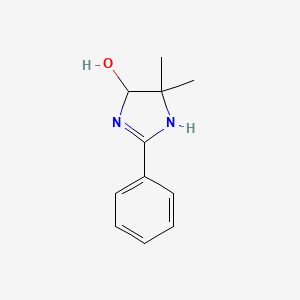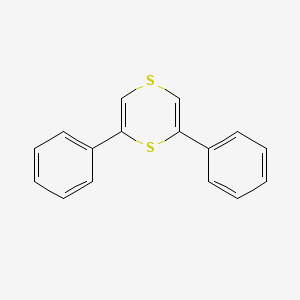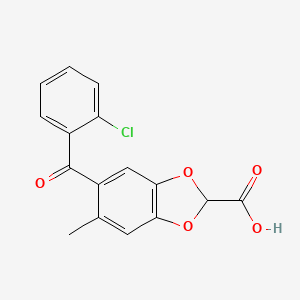
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is a synthetic organic compound characterized by its complex structure and multiple bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide typically involves the reaction of N,N-dimethylaniline with 2,4,6-tribromobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaniline: A simpler analogue with similar structural features but lacking the bromine atoms.
4,4’-Methylenebis(N,N-dimethylaniline): Another related compound with a different substitution pattern on the aromatic rings.
Uniqueness
N~1~,N~4~-Dimethyl-N~1~,N~4~-bis(2,4,6-tribromophenyl)but-2-enediamide is unique due to the presence of multiple bromine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Propriétés
Numéro CAS |
92484-08-7 |
|---|---|
Formule moléculaire |
C18H12Br6N2O2 |
Poids moléculaire |
767.7 g/mol |
Nom IUPAC |
N,N'-dimethyl-N,N'-bis(2,4,6-tribromophenyl)but-2-enediamide |
InChI |
InChI=1S/C18H12Br6N2O2/c1-25(17-11(21)5-9(19)6-12(17)22)15(27)3-4-16(28)26(2)18-13(23)7-10(20)8-14(18)24/h3-8H,1-2H3 |
Clé InChI |
WOIILUFJDMFMDL-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=C(C=C1Br)Br)Br)C(=O)C=CC(=O)N(C)C2=C(C=C(C=C2Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)



![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)





